

Application Notes and Protocols for Ntpan-MI in Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Ntpan-MI: A Fluorescent Probe for Proteostasis Assessment

Ntpan-MI is a fluorescent probe designed for the detection of unfolded proteins within cells, providing a valuable tool for assessing cellular proteostasis.[1][2] Its fluorescence is selectively activated upon binding to exposed thiol groups on unfolded proteins.[1][2] This property makes **Ntpan-MI** a sensitive indicator of cellular stress and proteostasis collapse, which are implicated in various disease states and are of significant interest in drug development.[2] A key advantage of **Ntpan-MI** is its ability to stain unfolded proteins in both the cytoplasm and the nucleus, offering a comprehensive view of cellular stress responses. Furthermore, its fluorescence in a longer wavelength range results in an improved signal-to-noise ratio, often eliminating the need for background subtraction.

Recommended Filter Set Configuration for Ntpan-MI in Confocal Microscopy

For optimal detection of **Ntpan-MI** fluorescence, a specific combination of optical filters is required in a confocal microscope setup. While a dedicated "**Ntpan-MI** filter set" may not be commercially available as a single package, the necessary components can be selected based on the probe's spectral characteristics. The recommended setup utilizes a 405 nm laser for excitation and collects the emission signal in the cyan-green range of the spectrum.



Table 1: Recommended Filter Configuration for Ntpan-MI

Component	Wavelength/Range	Purpose
Excitation Source	405 nm laser	To excite the Ntpan-MI probe.
Dichroic Mirror	Short-pass with a cut-off around 450 nm	To reflect the 405 nm excitation light towards the sample and transmit the longer wavelength emission fluorescence.
Emission Filter	Band-pass filter: 495-555 nm	To specifically collect the fluorescence signal from Ntpan-MI while blocking scattered excitation light and autofluorescence.

Experimental Protocol: Staining and Imaging of Unfolded Proteins with Ntpan-MI

This protocol provides a general guideline for staining adherent cells with **Ntpan-MI** and subsequent imaging using a confocal microscope. This protocol may need to be optimized for different cell types and experimental conditions.

Materials:

- Ntpan-MI probe
- Dimethyl sulfoxide (DMSO)
- Cysteine-free culture medium (CFM)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Adherent cells cultured on coverslips or in imaging dishes



Confocal microscope equipped with a 405 nm laser and appropriate filters

Procedure:

- Stock Solution Preparation: Prepare a 2 mM stock solution of **Ntpan-MI** by dissolving the powder in DMSO. This stock solution can be stored at -20°C for up to six months.
- Working Solution Preparation: Dilute the 2 mM Ntpan-MI stock solution in cysteine-free culture medium (CFM) to a final working concentration of 50 μM. Pre-warm the staining solution to 37°C before use.
- Cell Seeding: Seed cells on a suitable imaging vessel (e.g., 8-well μ-slide) and culture overnight at 37°C to allow them to adhere and reach approximately 80% confluency.
- Induction of Cellular Stress (Optional): If the experiment involves investigating the effects of a specific stressor, treat the cells with the desired stress-inducing agent for the appropriate duration.
- Washing: Gently wash the cells once with PBS to remove any residual treatment solution.
- Staining: Add the pre-warmed 50 μM Ntpan-MI staining solution to the cells and incubate for 30 minutes at 37°C.
- Washing: Discard the staining solution and gently wash the cells once with PBS.
- Counter-staining (Optional): If desired, incubate the cells with nuclear or other organellespecific stains for 15 minutes.
- Washing: Discard the counter-stain solution and gently wash the cells once with PBS.
- Fixation: Fix the cells with fixation buffer for 5 minutes at room temperature.
- Final Wash and Storage: Discard the fixation buffer and wash the cells once with PBS. The samples can be stored in PBS at 4°C for up to two weeks until imaging.
- Confocal Imaging:
 - Mount the sample on the confocal microscope.



- Set the excitation wavelength to 405 nm.
- Set the emission detection range to 495-555 nm.
- Adjust laser power, gain, and other imaging parameters to obtain an optimal signal-tonoise ratio.

Signaling Pathway: Detection of Proteostasis Collapse

Ntpan-MI is a valuable tool for visualizing the consequences of proteostasis network disruption. Cellular stress, whether from external sources or internal dysfunction, can lead to an accumulation of unfolded proteins, a hallmark of proteostasis collapse. **Ntpan-MI** directly detects this accumulation.



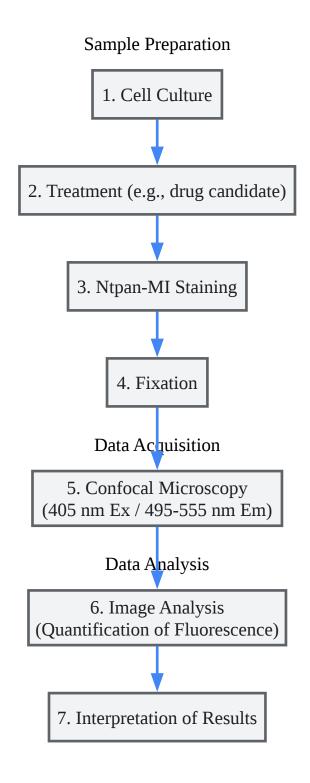
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Caption: Signaling pathway of proteostasis collapse and Ntpan-MI detection.

Experimental Workflow: From Cell Culture to Image Analysis

The following diagram outlines the key steps in an experiment utilizing **Ntpan-MI** to assess protein unfolding in response to a stimulus.





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Caption: Experimental workflow for **Ntpan-MI** based proteostasis analysis.



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